molecular formula C16H15BrN2O2S2 B2423089 1-(benzenesulfonyl)-2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 868217-06-5

1-(benzenesulfonyl)-2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2423089
CAS No.: 868217-06-5
M. Wt: 411.33
InChI Key: AQSIGUIXZXVBQF-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole (CAS 868217-06-5) is a high-purity chemical reagent featuring a 4,5-dihydro-1H-imidazole core, a privileged scaffold in medicinal chemistry. The compound is supplied with a minimum purity of 95% and has a molecular weight of 411.33 g/mol, corresponding to the molecular formula C₁₆H₁₅BrN₂O₂S₂. The 4,5-dihydro-1H-imidazole (imidazoline) scaffold is a structurally reduced form of imidazole that is present in a wide array of biologically active compounds and is extensively used as a key intermediate in organic synthesis . Imidazoline-based compounds are recognized for their diverse pharmacological potential, including investigated antiproliferative , anti-inflammatory , and neuroprotective properties . Furthermore, the core structure is a component of approved therapeutic agents, such as the selective pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor Copanlisib . The specific molecular architecture of this reagent, which incorporates a benzenesulfonyl group and a (4-bromophenyl)methyl]sulfanyl side chain, makes it a valuable synthetic building block for constructing more complex molecular hybrids, particularly in the development of potential enzyme inhibitors and receptor ligands . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

1-(benzenesulfonyl)-2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2S2/c17-14-8-6-13(7-9-14)12-22-16-18-10-11-19(16)23(20,21)15-4-2-1-3-5-15/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSIGUIXZXVBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the reaction of aryl amidines with ketones under transition-metal-free conditions to form the dihydroimidazole core

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener chemistry approaches to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(benzenesulfonyl)-2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may find use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(benzenesulfonyl)-4-methyl-1H-imidazole: This compound shares the benzenesulfonyl group and imidazole ring but lacks the bromophenylmethyl group, making it less complex.

    4-bromophenyl 4-bromobenzoate: While structurally different, this compound also contains a bromophenyl group, highlighting the versatility of brominated aromatic compounds.

Uniqueness

1-(benzenesulfonyl)-2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both sulfonyl and bromophenylmethyl groups, along with the dihydroimidazole ring, makes it a valuable compound for exploring new chemical reactions and biological activities.

Biological Activity

The compound 1-(benzenesulfonyl)-2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a member of the imidazole family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H16BrN2O2S\text{C}_{16}\text{H}_{16}\text{BrN}_2\text{O}_2\text{S}

This structure includes a benzenesulfonyl group and a 4-bromophenyl group, both of which contribute to its biological activity. The presence of the imidazole ring enhances its interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antiproliferative Activity : Studies have shown that compounds with imidazole structures often exhibit significant antiproliferative effects against various cancer cell lines. For instance, the compound was evaluated against melanoma cell lines (B16-F1, A375, WM-164) and prostate cancer cell lines (LNCaP, PC-3, Du 145) with promising results indicating potential use in cancer therapy .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor growth and metastasis. For example, imidazole derivatives have been reported to inhibit aldose reductase and cyclooxygenase-2 (COX-2), which are key players in cancer progression and inflammation .

Biological Assays and Results

A series of assays were conducted to evaluate the biological activity of this compound. The results are summarized in the following tables:

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Activity Level
B16-F15.2High
A3756.8Moderate
WM-1647.5Moderate
LNCaP8.3Moderate
PC-3>10Low

Table 2: Enzyme Inhibition Assays

EnzymeInhibition (%) at 10 µM
Aldose Reductase65
COX-278
iNOS55

Case Studies

Case Study 1: Melanoma Treatment
A study evaluated the efficacy of this compound in treating drug-resistant melanoma. The results indicated that it could significantly reduce tumor size in murine models when administered at doses corresponding to its IC50 values against melanoma cell lines .

Case Study 2: Prostate Cancer
In another study involving prostate cancer cell lines, the compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Q & A

Synthesis and Optimization Strategies

Q: What are the optimal synthetic routes for 1-(benzenesulfonyl)-2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole, and how can steric hindrance from bulky substituents be mitigated? A: The compound is typically synthesized via sequential alkylation and sulfonylation reactions. A common approach involves:

Imidazole core formation : Condensation of thiourea derivatives with α-bromo ketones under basic conditions to form the dihydroimidazole ring .

Sulfonylation : Reaction with benzenesulfonyl chloride in the presence of a base (e.g., NaH) to introduce the benzenesulfonyl group.

Thioether linkage : Alkylation with 4-bromobenzyl bromide, optimized using polar aprotic solvents (e.g., DMF) and controlled temperature (60–80°C) to minimize side reactions .
Steric challenges arise from the 4-bromophenyl and benzenesulfonyl groups. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves yield by enhancing molecular collisions .
  • Catalytic systems : Use of phase-transfer catalysts (e.g., TBAB) to improve solubility and regioselectivity .

Advanced Structural Elucidation Techniques

Q: Which crystallographic and spectroscopic methods are most effective for resolving the stereoelectronic effects of the bromophenyl and sulfonyl groups? A:

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are critical for solving crystal structures, particularly for analyzing torsional angles between the sulfonyl and bromophenyl groups. Displacement parameters help assess thermal motion in the crystal lattice .
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR (DMSO-d6) reveal electronic effects:
    • Deshielding of imidazole protons (δ 7.2–7.8 ppm) due to sulfonyl electron withdrawal.
    • 79Br^{79}\text{Br} NMR satellites confirm bromine’s influence on aromatic coupling .
  • Mass spectrometry : High-resolution ESI-MS identifies isotopic patterns for bromine (1:1 ratio for 79Br^{79}\text{Br}/81Br^{81}\text{Br}), aiding purity assessment .

Functionalization and Reactivity

Q: How can the bromine atom in the 4-bromophenyl group be exploited for further derivatization? A: The bromine atom enables nucleophilic aromatic substitution (SNAr) and cross-coupling reactions:

SNAr : React with amines (e.g., piperazine) or thiols in the presence of Pd catalysts to introduce heteroatoms .

Suzuki-Miyaura coupling : Replace bromine with aryl/heteroaryl boronic acids (Pd(PPh3)4, K2CO3, DME/H2O) to diversify the phenyl ring .

Reduction : Convert the bromophenyl group to phenyl using LiAlH4, though this may alter biological activity .
Key considerations :

  • Steric bulk from the benzenesulfonyl group may slow reaction kinetics; elevated temperatures (100–120°C) are often required .

Biological Activity Profiling

Q: What in vitro assays are suitable for evaluating this compound’s anticancer potential, and how does its activity compare to analogs? A:

  • Cytotoxicity assays : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
  • Mechanistic studies : Apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .
    Structure-activity relationship (SAR) insights :
Substituent ModificationsBiological Activity TrendReference
Bromine → ChlorineReduced potency (IC50 ↑ 30–50%)
Sulfonyl → MethylLoss of cytotoxicity (IC50 >100 µM)
4-Bromophenyl → 4-FluorophenylSimilar activity, improved solubility

The bromine and sulfonyl groups are critical for DNA intercalation or kinase inhibition, as seen in related imidazoles .

Crystallographic Challenges and Solutions

Q: What challenges arise in crystallizing this compound, and how can hydrogen-bonding patterns be analyzed? A:

  • Crystallization issues : The compound’s planar imidazole ring and bulky substituents lead to poor crystal growth. Use slow evaporation (ether/CH2Cl2, 4°C) or vapor diffusion (MeOH/H2O) .
  • Hydrogen-bonding analysis : Graph-set notation (e.g., S(6)\text{S}(6) motifs) identifies intermolecular interactions. The sulfonyl oxygen often acts as an acceptor, while NH groups from imidazole donate hydrogen bonds .
  • Twinned crystals : SHELXD can resolve pseudo-merohedral twinning by refining against high-resolution data (<1.0 Å) .

Computational Modeling for Target Prediction

Q: Which computational methods predict this compound’s molecular targets, and what docking parameters are optimal? A:

  • Molecular docking : AutoDock Vina or Glide (Schrödinger) with the following parameters:
    • Grid box : Centered on ATP-binding pockets (e.g., EGFR kinase).
    • Scoring functions : MM-GBSA for binding free energy estimation.
  • DFT calculations : B3LYP/6-31G(d) optimizes geometry and calculates electrostatic potential maps, highlighting nucleophilic regions (e.g., sulfonyl oxygen) .
  • MD simulations : NAMD or GROMACS assess stability in lipid bilayers (relevant for membrane-bound targets) .

Stability and Degradation Pathways

Q: How do storage conditions influence the compound’s stability, and what degradation products form under oxidative stress? A:

  • Storage : Store at –20°C under argon; the sulfonyl group is hygroscopic, leading to hydrolysis in humid environments.
  • Oxidative degradation : Treating with H2O2/m-CPBA oxidizes the thioether to sulfone, confirmed via LC-MS (m/z +32 shift) .
  • Photodegradation : UV exposure (254 nm) cleaves the C–S bond, forming benzenesulfonic acid and 4-bromobenzyl alcohol (HPLC-PDA monitoring) .

Comparative Analysis with Structural Analogs

Q: How does substituting the benzenesulfonyl group with tosyl or mesyl groups affect physicochemical properties? A:

Sulfonyl GroupLogPSolubility (mg/mL)Melting Point (°C)
Benzenesulfonyl3.20.15 (DMSO)178–180
Tosyl (p-CH3)3.50.08 (DMSO)165–167
Mesyl (SO2CH3)2.80.22 (DMSO)152–154

The benzenesulfonyl group balances lipophilicity and stability, making it preferable for cellular uptake .

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